molecular formula C19H22N4O2 B7641456 1-(3-ethylpyridine-4-carbonyl)-N-pyridin-2-ylpiperidine-3-carboxamide

1-(3-ethylpyridine-4-carbonyl)-N-pyridin-2-ylpiperidine-3-carboxamide

Cat. No. B7641456
M. Wt: 338.4 g/mol
InChI Key: LBOXAOFXKRRXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethylpyridine-4-carbonyl)-N-pyridin-2-ylpiperidine-3-carboxamide (referred to as compound X) is a novel compound that has been synthesized and studied for its potential application in scientific research. It belongs to the class of piperidine carboxamides and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of compound X involves its ability to bind to specific targets in the body, such as proteins and enzymes. It has been found to bind to the beta-amyloid protein in the brain, preventing its aggregation and reducing the formation of plaques that are associated with Alzheimer's disease. In cancer cells, compound X has been found to target specific signaling pathways such as the PI3K/Akt/mTOR pathway, inhibiting the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Compound X has been found to have various biochemical and physiological effects in the body. In studies, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to reduce inflammation and oxidative stress in the brain, which are known to contribute to neurodegeneration. In cancer cells, compound X has been found to induce apoptosis (cell death) and inhibit angiogenesis (formation of new blood vessels), which are important processes in cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its specificity towards certain targets in the body, which allows for more precise and targeted studies. However, a limitation is that it may not be suitable for all types of studies, as its mechanism of action may not be relevant to certain diseases or conditions.

Future Directions

There are several future directions for the study of compound X. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further studies could be conducted to better understand its mechanism of action and identify potential side effects or limitations.

Synthesis Methods

The synthesis of compound X involves the reaction of 3-ethylpyridine-4-carboxylic acid with pyridin-2-ylpiperidine-3-carboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting compound is then purified through column chromatography to obtain pure compound X.

Scientific Research Applications

Compound X has been studied for its potential application in various scientific research fields such as neuroscience, cancer research, and drug discovery. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins. In cancer research, compound X has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been studied for its potential use as a lead compound in the development of new drugs.

properties

IUPAC Name

1-(3-ethylpyridine-4-carbonyl)-N-pyridin-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-2-14-12-20-10-8-16(14)19(25)23-11-5-6-15(13-23)18(24)22-17-7-3-4-9-21-17/h3-4,7-10,12,15H,2,5-6,11,13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOXAOFXKRRXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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